molecular formula C21H39O6- B1139957 Glyceryl caprylate-caprate CAS No. 73398-61-5

Glyceryl caprylate-caprate

Cat. No. B1139957
CAS RN: 73398-61-5
M. Wt: 387.5 g/mol
InChI Key:
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Description

Glyceryl Caprylate/Caprate is a mixture of monoacylglycerols obtained by direct esterification of glycerol with caprylic (octanoic) and capric (decanoic) acids . It is a plant-based, versatile ingredient used widely in the personal care and cosmetic industry . It appears as a clear or slightly yellowish liquid that has a low viscosity . The primary functions of Glyceryl Caprylate/Caprate are providing hydrating as well as anti-microbial properties . It also improves the spreadability of the products and gives the surface of the skin a rich velvety feel . The chemical formula of Glyceryl Caprylate/Caprate is C21H40O6 .


Synthesis Analysis

Glyceryl Caprylate/Caprate is made via the esterification of caprylic acid and capric acid with glycerol, which is a natural component of fats and oils . The resulting mixture is then purified for cosmetic use .


Molecular Structure Analysis

The molecular formula of Glyceryl Caprylate/Caprate is C21H40O6 . This indicates that it contains 21 carbon atoms, 40 hydrogen atoms, and 6 oxygen atoms.


Physical And Chemical Properties Analysis

Glyceryl Caprylate/Caprate is a liquid at 25°C with a specific gravity of 1.07 at 20°C . It has a low viscosity of 322 cps at 20°C . It is slightly soluble in water .

Scientific Research Applications

Gastrointestinal Permeation Enhancer

Glyceryl caprylate-caprate has been used in the development of oral peptide pharmaceuticals as a gastrointestinal permeation enhancer . It has been used in the formulation of Capmul® MCM C10 (Glyceryl caprate), which is a part of the gastrointestinal permeation enhancement technology (GIPET) using C10 .

Drug Delivery System

Glyceryl caprylate-caprate possesses properties that may enhance the penetration of other ingredients through the skin. Studies have demonstrated their ability to loosen skin barrier structures and facilitate the delivery of topically applied drugs and cosmetics.

Antimicrobial Activity

Glyceryl caprylate-caprate has been proven to suppress the growth of gram-positive bacteria and a fungus, making it a potential antimicrobial ingredient . It has been used in emulsions with palm-based glyceryl monoesters (monolaurin, monocaprylin and monocaprin) to achieve this effect .

Preservative Booster

In the cosmetic industry, glyceryl caprylate-caprate is used as a preservative booster . It has antimicrobial properties, which can significantly reduce the concentration of synthetic preservatives used in cosmetic products .

Moisturizing Agent

Apart from its antimicrobial activity, glyceryl caprylate-caprate also has desirable properties useful in cosmetic products, such as moisturizing . This makes it a versatile ingredient in the formulation of various cosmetic products .

Antioxidant Properties

Glyceryl caprylate-caprate is also known for its antioxidant properties . This makes it a valuable ingredient in cosmetic products designed to protect the skin from oxidative damage .

Future Directions

Glyceryl Caprylate/Caprate is projected to reach a valuation of US$ 2.4 Billion in 2032, likely to surge at a vigorous 6% CAGR from 2022 - 2032 . This indicates a promising future for this ingredient in the cosmetic industry.

properties

IUPAC Name

11-(2,3-dihydroxypropoxycarbonyl)heptadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H40O6/c1-2-3-4-10-13-18(21(26)27-17-19(23)16-22)14-11-8-6-5-7-9-12-15-20(24)25/h18-19,22-23H,2-17H2,1H3,(H,24,25)/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWHITOKQSMJXEA-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CCCCCCCCCC(=O)[O-])C(=O)OCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H39O6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Gas or Vapor, Liquid, Other Solid; Liquid
Record name Glycerides, mixed decanoyl and octanoyl
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

Glyceryl caprylate-caprate

CAS RN

73398-61-5
Record name Glycerides, mixed decanoyl and octanoyl
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Glycerides, mixed decanoyl and octanoyl
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.070.390
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is Glyceryl Caprylate/Caprate and what is it typically used for?

A1: Glyceryl Caprylate/Caprate is a mixture of the mono-, di-, and tri-esters of glycerol with caprylic and capric acid. It is generally recognized as safe (GRAS) by the FDA and is commonly used as a skin-conditioning agent and emulsifier in cosmetics []. It also finds applications in pharmaceutical formulations, particularly for enhancing the solubility and bioavailability of poorly soluble drugs. [, , ]

Q2: Can you provide examples of how Glyceryl Caprylate/Caprate has been used to enhance drug delivery?

A2: Certainly. Research demonstrates its utility in various drug delivery strategies:

  • Self-Microemulsifying Drug Delivery Systems (SMEDDS): Studies using Efavirenz, a poorly water-soluble antiretroviral drug, showed significantly enhanced dissolution rates when formulated within an SMEDDS containing Glyceryl Caprylate/Caprate as a co-surfactant. [] Similar success was seen with Vinpocetine, where a microemulsion with Glyceryl Caprylate/Caprate increased solubility 3160-fold compared to water, also leading to improved transdermal delivery. []
  • Topical Immunosuppression: In a rat model of skin allograft rejection, Glyceryl Caprylate/Caprate, in combination with polyethylene glycol-8, acted as a penetration enhancer for topical Cyclosporine A. This led to significant delays in allograft rejection, highlighting its potential in site-specific immunosuppression. []
  • Nanoporous Silica Entrapped Lipid-Drug Complexes: Researchers have explored the use of nanoporous silica loaded with Glyceryl Caprylate/Caprate and the poorly soluble drug Dutasteride. This approach showed promise in enhancing solubility and oral bioavailability in beagle dogs. []

Q3: How does the structure of Glyceryl Caprylate/Caprate contribute to its function as a solubility enhancer?

A3: Glyceryl Caprylate/Caprate's amphiphilic structure, possessing both hydrophilic (glycerol) and lipophilic (caprylic and capric acid chains) regions, enables it to interact with both aqueous and oily environments. This characteristic allows it to act as a surfactant, reducing the interfacial tension between immiscible phases. In drug formulations, this facilitates the formation of microemulsions, where poorly soluble drugs can be dissolved within the lipidic core, ultimately improving their solubility and bioavailability. [, , ]

Q4: Are there any known stability concerns with Glyceryl Caprylate/Caprate in formulations?

A4: While generally considered stable, the stability of Glyceryl Caprylate/Caprate can be influenced by factors such as pH, temperature, and the presence of other excipients. Research highlights the importance of stability testing under various conditions to ensure long-term product quality. []

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